3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13472208
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN2O3 |
|---|---|
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | benzyl 3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN2O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
| Standard InChI Key | VJZHWNXXAFJQPD-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known as (R)-Benzyl 3-(2-chloro-N-methylacetamido)pyrrolidine-1-carboxylate, is a complex organic compound with a molecular formula of C15H19ClN2O3 and a molecular weight of 310.77 g/mol . This compound is a derivative of pyrrolidine, which is a five-membered ring structure containing nitrogen, and is modified with a benzyl ester group and a 2-chloroacetyl-methyl-amino side chain.
Synthesis and Preparation
The synthesis of benzyl esters, such as this compound, often involves the use of reagents like 2-benzyloxypyridine, which facilitates the transfer of benzyl groups under mild conditions . This method is particularly useful for protecting carboxylic acids as benzyl esters, which can be easily cleaved later in the synthesis pathway.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume